

analytical HPLC method for 5-Fluoro-2-methoxyphenol analysis

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Compound of Interest

Compound Name: **5-Fluoro-2-methoxyphenol**

Cat. No.: **B1362261**

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An Application Note and Protocol for the Analysis of **5-Fluoro-2-methoxyphenol** by High-Performance Liquid Chromatography (HPLC)

Introduction

5-Fluoro-2-methoxyphenol is a fluorinated aromatic organic compound that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical products.^[1] Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final products. Therefore, a robust, accurate, and reliable analytical method for its quantification is essential for quality control during manufacturing and for regulatory compliance.

This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of **5-Fluoro-2-methoxyphenol**. The methodology is grounded in established chromatographic principles and is designed to be readily implemented in a quality control or research laboratory setting. The rationale behind the selection of chromatographic parameters is discussed, and a comprehensive protocol for system suitability, standard preparation, and analysis is provided.

Scientific Rationale for Method Development

The development of this HPLC method is based on the specific physicochemical properties of **5-Fluoro-2-methoxyphenol** and established principles of chromatography for phenolic compounds.^{[2][3]}

- Analyte Properties: **5-Fluoro-2-methoxyphenol** (M.W. 142.13 g/mol) possesses a predicted octanol-water partition coefficient (LogP) of approximately 1.5 to 1.6, indicating moderate lipophilicity.[4][5] The phenolic hydroxyl group has a predicted pKa of around 8.97.[6]
- Choice of Stationary Phase: The moderate lipophilicity (LogP ~1.6) makes the analyte an ideal candidate for retention and separation on a nonpolar stationary phase. A C18 (octadecylsilane) column is selected as it is the most common and versatile reverse-phase column, providing excellent retention for compounds of this nature.[3][7]
- Choice of Mobile Phase: To ensure consistent retention times and sharp, symmetrical peak shapes, the ionization of the phenolic hydroxyl group must be suppressed. By maintaining a mobile phase pH at least two units below the analyte's pKa (8.97), the molecule will remain in its neutral, protonated form.[6] An aqueous solution of 0.1% formic acid (pH ≈ 2.7) is chosen as the aqueous component (Mobile Phase A). Acetonitrile is selected as the organic modifier (Mobile Phase B) due to its strong elution strength for phenolic compounds, low viscosity, and excellent UV transparency. A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with different polarities.[7][8]
- Choice of Detection: The presence of the benzene ring in **5-Fluoro-2-methoxyphenol** results in strong ultraviolet (UV) absorbance. While a standard wavelength of 254 nm is suitable for detection, the use of a Diode Array Detector (DAD) or Photodiode Array (PDA) is recommended to determine the wavelength of maximum absorbance (λ_{max}) for optimal sensitivity.

Experimental Protocol

Instrumentation and Reagents

- Instrumentation: HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV or DAD/PDA detector. A data acquisition and processing software (e.g., Chromeleon™, Empower™).
- Reagents:
 - Acetonitrile (HPLC grade or higher)
 - Formic acid (LC-MS grade or higher)

- Water (Type I, 18.2 MΩ·cm)
- **5-Fluoro-2-methoxyphenol** reference standard (Purity ≥98%)[4]
- Analytical Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

Preparation of Solutions

- Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of Type I water. Degas before use.
- Mobile Phase B (Organic): Acetonitrile. Degas before use.
- Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
- Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of **5-Fluoro-2-methoxyphenol** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Working Standard Solution (10 µg/mL): Pipette 0.25 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. This solution is used for calibration and system suitability checks.

HPLC Method Parameters

The following table summarizes the recommended starting parameters for the analysis.

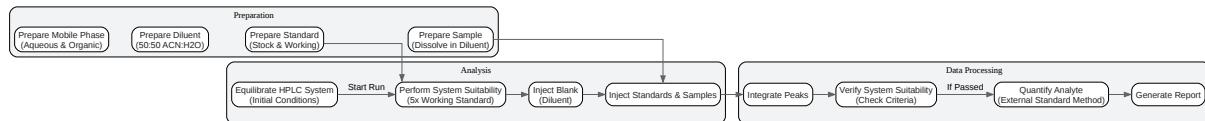
Parameter	Recommended Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	254 nm (or experimentally determined λ_{max})
Run Time	15 minutes

Gradient Elution Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	70	30
10.0	30	70
10.1	70	30
15.0	70	30

Analytical Workflow

The diagram below outlines the complete experimental workflow from solution preparation to final data analysis.



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Caption: Experimental workflow for HPLC analysis.

System Suitability and Method Validation

To ensure the validity of the analytical results, the performance of the HPLC system must be verified before sample analysis. This is achieved through a System Suitability Test (SST). The principles of method validation should be applied in accordance with regulatory guidelines such as ICH Q2(R1).^{[9][10][11]}

System Suitability Test (SST)

Inject the Working Standard Solution (10 µg/mL) five consecutive times. The results must meet the acceptance criteria listed in the table below before any sample injections are made.

Parameter	Acceptance Criteria	Rationale
Tailing Factor (T)	≤ 2.0	Ensures peak symmetry, indicating good column performance and no undesirable secondary interactions.
Theoretical Plates (N)	> 2000	Measures column efficiency; a higher number indicates better separation power.
Relative Standard Deviation (RSD)	$\leq 2.0\%$	For peak areas from five replicate injections, demonstrating the precision of the injector and system.

Principles of Method Validation

A full validation of this method would include the following tests as described in the ICH Q2(R1) guideline[9][12]:

- Specificity: Demonstrating that the peak for **5-Fluoro-2-methoxyphenol** is free from interference from the diluent, impurities, or degradation products.
- Linearity: Analyzing a series of standards across a range (e.g., 1-20 $\mu\text{g/mL}$) to demonstrate a linear relationship between concentration and peak area (Correlation coefficient $r^2 \geq 0.999$).
- Accuracy: Determining the closeness of the measured value to the true value, often assessed by spike/recovery experiments.
- Precision: Assessing repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) to show the method's consistency.
- Limit of Detection (LOD) & Limit of Quantitation (LOQ): Establishing the lowest concentration of analyte that can be reliably detected and quantified, respectively.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of **5-Fluoro-2-methoxyphenol**. The method is based on sound scientific principles, utilizing a standard C18 column and a simple acidic mobile phase to achieve excellent chromatographic performance. The inclusion of system suitability criteria ensures that the system is performing adequately before analysis, guaranteeing the integrity of the generated data. This method is suitable for implementation in quality control laboratories for purity assessment and assay of **5-Fluoro-2-methoxyphenol** in raw materials and process intermediates.

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